molecular formula C25H28N4O3 B2943794 N-(4-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1115998-97-4

N-(4-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2943794
CAS RN: 1115998-97-4
M. Wt: 432.524
InChI Key: FGOLZZFHHYRVRA-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as EPPC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic uses. EPPC is a piperidine derivative that has been studied for its ability to modulate the activity of certain receptors in the brain and other parts of the body.

Scientific Research Applications

Synthesis and Characterization

A broad array of research focuses on the synthesis, characterization, and potential applications of various chemical compounds with structures similar to N-(4-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. These studies often explore novel synthetic routes, chemical modifications, and the exploration of biological activities. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown potential as anti-inflammatory and analgesic agents due to their inhibition of COX enzymes and their analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Biological Activities and Applications

The exploration of heterocyclic compounds, including those similar to the specified compound, reveals a variety of biological activities. For instance, thiazole-aminopiperidine hybrid analogues have been investigated as Mycobacterium tuberculosis GyrB inhibitors, showcasing their potential in antituberculosis therapy (V. U. Jeankumar et al., 2013). Similarly, dihydroxypyrimidine-4-carboxamides were identified as potent and selective HIV integrase inhibitors, highlighting their promise as antiviral agents (P. Pace et al., 2007).

Antioxidant Applications

Research on hindered-phenol-containing amine moieties for polypropylene copolymers indicates the potential of such compounds in enhancing the thermal stability of polymers, suggesting applications in material science and engineering (Jigar Desai et al., 2004).

Anticancer and Enzyme Inhibition

Further studies demonstrate the formulation of pyrimidine nanoparticles for p38α MAP Kinases inhibition, showcasing their anticancer activity and the potential for novel cancer therapies (Panneerselvam Theivendren et al., 2018).

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-2-31-21-10-8-19(9-11-21)17-26-25(30)20-12-14-29(15-13-20)23-16-24(28-18-27-23)32-22-6-4-3-5-7-22/h3-11,16,18,20H,2,12-15,17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOLZZFHHYRVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

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